1-Bromo-4-dodecylbenzene
Overview
Description
1-Bromo-4-dodecylbenzene is a useful research compound. Its molecular formula is C18H29Br and its molecular weight is 325.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phosphorescence Studies
1-Bromo-4-dodecylbenzene's related compound, 1-bromo-naphthalene, exhibits interesting room-temperature phosphorescence properties in certain solutions. This has been observed particularly in solutions containing sodium dodecylbenzene sulfonate and β-cyclodextrin. Such research suggests potential applications in photophysics and photochemistry (Du, Zhang, Jiang, Huang, & Chen, 1997).
Functionalization in Ionic Liquids
Studies have shown the potential for chemical functionalization of materials like glassy carbon electrodes using compounds such as 4-bromobenzene. This process, carried out in ionic liquids, can lead to valuable insights for surface chemistry and material sciences (Actis et al., 2008).
Synthesis of Derivatives
The synthesis of derivatives such as 1-bromo-2,4-dinitrobenzene, which has applications in pharmaceuticals, dyes, and electroluminescent materials, demonstrates the versatility of bromobenzene compounds in chemical synthesis (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).
Solvent Influence in Lithium-Bromine Exchange
Research into the solvent effects on lithium-bromine exchange reactions with compounds like 1-bromo-4-tert-butylbenzene provides valuable insights into organic synthesis and reaction mechanics (Bailey, Luderer, & Jordan, 2006).
Halogenation Studies
Halogenation of polyalkylbenzenes, such as those involving 1-bromo compounds, is significant in understanding and developing new methods in organic chemistry (Bovonsombat & Mcnelis, 1993).
Ultrasound-Assisted Preparation
The preparation of derivatives like 1-butoxy-4-nitrobenzene under ultrasound conditions shows the potential for innovative techniques in chemical synthesis (Harikumar & Rajendran, 2014).
Catalysis and Alkylation
Studies on catalysts like MCM-22 zeolite modified with phosphorus, used for alkylation of benzene with 1-dodecene to form dodecylbenzene, offer insights into catalytic processes and material science (Tian, Li, Li, & Chen, 2008).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-dodecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFMRBISTZHCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568511 | |
Record name | 1-Bromo-4-dodecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126930-72-1 | |
Record name | 1-Bromo-4-dodecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-n-hexadecylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.